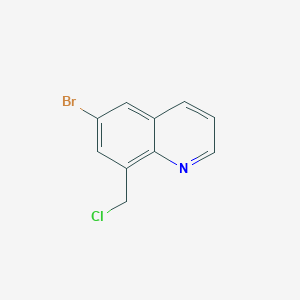![molecular formula C8H15NO2 B13667186 1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B13667186.png)
1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol This compound is characterized by a pyrrolidine ring substituted with a methoxymethyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-(methoxymethyl)pyrrolidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either activating or inhibiting their functions, depending on the context of its use .
Comparison with Similar Compounds
1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone can be compared with other similar compounds such as pyrrolidinone derivatives and pyrrolone derivatives. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique methoxymethyl group in this compound distinguishes it from other pyrrolidine derivatives, providing it with distinct chemical and biological properties .
Similar compounds include:
- Pyrrolidinone derivatives
- Pyrrolone derivatives
- Other substituted pyrrolidines
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[3-(methoxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-4-3-8(5-9)6-11-2/h8H,3-6H2,1-2H3 |
InChI Key |
IPNQFIALFWDLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


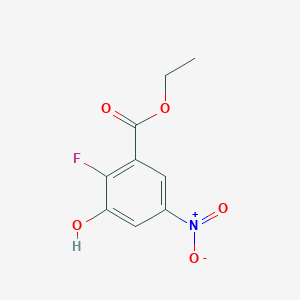
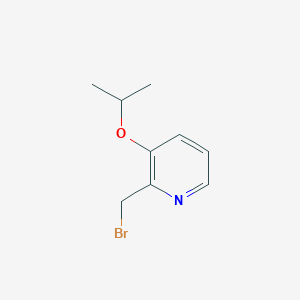
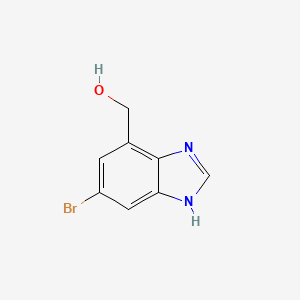

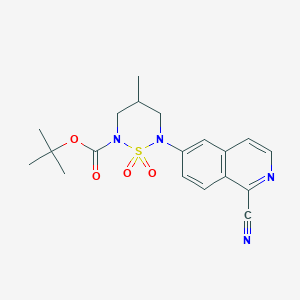
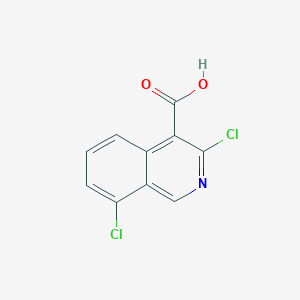

![2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester](/img/structure/B13667133.png)
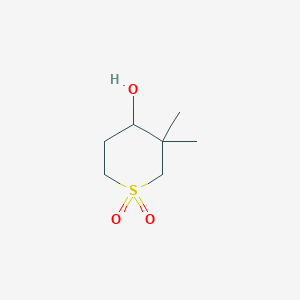
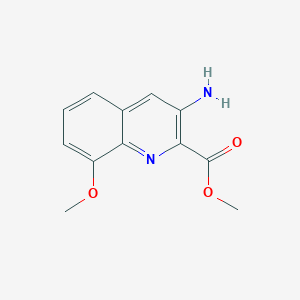
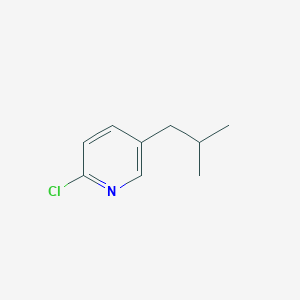
![7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)
![3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13667170.png)
